molecular formula C9H6BrNO2 B094359 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one CAS No. 19165-25-4

6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one

Cat. No.: B094359
CAS No.: 19165-25-4
M. Wt: 240.05 g/mol
InChI Key: JCRULBKTDUOWMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one (BMB) is a synthetic compound that has recently been studied for its potential applications in a variety of scientific fields. It is a small molecule that is composed of two rings and a bromine atom, and its chemical structure is shown in Figure 1. BMB has been used in research to study its biochemical and physiological effects, and to explore its potential applications in various scientific fields.

Scientific Research Applications

  • Antimicrobial Activity : 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one is a key intermediate in the synthesis of newer quinazolinones, which have been shown to possess antimicrobial properties (Patel, Mistry, & Desai, 2006).

  • Hypolipidemic Properties : Derivatives of this compound, specifically those with a 4-(1,1-dimethylethyl)phenyl group, have been found to exhibit hypocholesterolemic, hypotriglyceridemic, and high-density-lipoprotein elevating properties, particularly in hypercholesterolemic and normolipidemic rats (Fenton et al., 1989).

  • Synthesis of Quinazolinones with Biological Activity : Reactions of 6-bromo-2-isopropyl-4H-3,1-benzoxazin-4-one with various nitrogen nucleophiles lead to the formation of quinazolinones with anticipated biological activities (El-Hashash, Azab, & Morsy, 2016).

  • Chemoselectivity Studies : The chemoselectivity of 6-Bromo-2-methyl-3,1-benzoxazin-4-one towards amines, Schiff bases, and azines has been studied, revealing insights into the compound's reaction behavior (Derbala, 1996).

  • Synthesis of Quinazolinones and Thiones : Studies on the synthesis of 6-Bromo-2,3-disubstituted 4(3H)-quinazolinones and their thiones have been conducted, with findings on the treatment of 6-bromo-2-methyl-3,1-benzoxazin-4-one with various reagents to yield different products with potential antibacterial properties (Badr, El-Sherief, & Mahmoud, 1980).

  • Ring Opening Reactions : The ring opening of 2-substituted benzoxazinones, including this compound, has been studied, providing insights into the compound's stability and reaction mechanisms (Ilaš & Kikelj, 2008).

  • Luminophore Properties : The molecular and crystal structure of 2-(2-tosylaminophenyl)-6-bromo-4H-3,1-benzoxazin-4-one, a derivative of this compound, has been analyzed, highlighting its potential as an organic luminophor (Filipenko, Atovmyan, Ponomarev, & Bolotin, 1981).

  • Antiviral and Cytotoxic Activity : Synthesized derivatives of this compound have been evaluated for antiviral and cytotoxic activities, with some showing potential against various viruses (Dinakaran, Selvam, Declercq, & Sridhar, 2003).

  • Antitumor Potential : Novel derivatives of this compound have been synthesized and evaluated for antitumor activities, with some compounds showing promising results against specific cancer cell lines (Li et al., 2014).

Safety and Hazards

6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one is harmful if swallowed and irritating to eyes, respiratory system, and skin . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing should be worn when handling this compound .

Mechanism of Action

Target of Action

Similar compounds have been reported to inhibit renin , a key enzyme in the renin-angiotensin system that regulates blood pressure and fluid balance.

Mode of Action

Compounds with a similar structure have been reported to exhibit potent renin inhibition . They interact with renin, preventing it from cleaving its substrate angiotensinogen to angiotensin I, thus inhibiting the renin-angiotensin system.

Biochemical Pathways

If it indeed inhibits renin as suggested by the activity of structurally similar compounds , it would affect the renin-angiotensin system, leading to a decrease in the production of angiotensin II, a potent vasoconstrictor. This would result in vasodilation and a decrease in blood pressure.

Pharmacokinetics

Structurally similar compounds have been reported to have good permeability, solubility, and metabolic stability , which are desirable properties for oral bioavailability.

Result of Action

If it inhibits renin as suggested by the activity of structurally similar compounds , it would lead to a decrease in the production of angiotensin II, resulting in vasodilation and a decrease in blood pressure at the cellular level.

Biochemical Analysis

Biochemical Properties

Compounds with a similar 2-methyl-2-aryl substitution pattern have been found to exhibit potent renin inhibition . This suggests that 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one may interact with enzymes such as renin and potentially other proteins or biomolecules.

Cellular Effects

Given its potential role in renin inhibition , it may influence cell function by impacting cell signaling pathways related to renin and angiotensin, which are involved in blood pressure regulation and fluid balance.

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules such as renin, potentially leading to enzyme inhibition or activation and changes in gene expression .

Metabolic Pathways

Given its potential interaction with renin , it may be involved in pathways related to the renin-angiotensin system.

Properties

IUPAC Name

6-bromo-2-methyl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-5-11-8-3-2-6(10)4-7(8)9(12)13-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRULBKTDUOWMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383887
Record name 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19165-25-4
Record name 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-5-bromobenzoic acid (25 g, 116 mmol) was added in portions to acetic anhydride (150 mL) giving a slightly exothermic reaction to 30° C. The suspension was heated at reflux for 2 h. The product crystallized spontaneously upon cooling. After stirring in ice for 30 min, the crystals were filtered off and washed twice with heptane. The crystals were thoroughly dried at 0.1 mbar/50° C. One obtained 22.4 g (85%) of beige crystals. MS: m/z=239/241 (M).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one
Reactant of Route 2
6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one
Reactant of Route 3
6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one
Customer
Q & A

Q1: What types of reactions involving 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one are explored in these papers?

A1: The papers investigate reactions of this compound with various nucleophiles. For example, [] explores reactions with hydrazine hydrate and [] investigates reactions with amines. These reactions are of interest for potentially synthesizing novel compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.